(Z)-ethyl 3-(dimethylamino)acrylate chemical properties
(Z)-ethyl 3-(dimethylamino)acrylate chemical properties
An In-Depth Technical Guide to (Z)-ethyl 3-(dimethylamino)acrylate
Abstract
(Z)-ethyl 3-(dimethylamino)acrylate is a versatile organic compound recognized for its utility as a key intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1] As an enamino ester, its unique electronic structure, featuring both nucleophilic and electrophilic centers, dictates its reactivity and makes it a valuable building block. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis methodologies, and core applications, with a focus on its role in drug development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.
Nomenclature and Chemical Structure
The precise identification of a chemical entity is foundational for scientific communication and reproducibility.
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IUPAC Name : ethyl (Z)-3-(dimethylamino)prop-2-enoate[2]
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Molecular Formula : C₇H₁₃NO₂[2]
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Synonyms : (Z)-ethyl 3-(dimethylamino)acrylate, Ethyl (Z)-3-(dimethylamino)prop-2-enoate, DMAE[2][3][4]
The molecule's structure is characterized by an ethyl ester group conjugated with a carbon-carbon double bond, which is substituted with a dimethylamino group. The "(Z)" designation in its IUPAC name specifies the stereochemistry about the double bond, indicating that the higher priority substituents (the ester group and the dimethylamino group) are on the zusammen (together) or same side of the bond.
Physicochemical Properties
The physical and chemical properties of (Z)-ethyl 3-(dimethylamino)acrylate are critical for its handling, storage, and application in chemical synthesis. It typically appears as a colorless to pale yellow or light orange liquid.[4]
| Property | Value | Source |
| Molecular Weight | 143.18 g/mol | [2][5] |
| Appearance | Clear yellow to light orange liquid | [4] |
| Water Solubility | 90 g/L (at 25 °C) | [4] |
| pKa (Predicted) | 6.67 ± 0.70 | [4] |
| XLogP3 | 0.8 | [2][5] |
| Flash Point | >110 °C (>230 °F) | |
| Stability | Stable under normal temperatures and pressures | [4] |
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
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¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the two methyl groups of the dimethylamino moiety (a singlet), and the two vinyl protons on the double bond (two doublets).
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¹³C NMR : The carbon NMR spectrum will display distinct peaks corresponding to the carbonyl carbon of the ester, the two olefinic carbons, the carbons of the ethyl group, and the carbons of the dimethylamino group.[6]
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Infrared (IR) Spectroscopy : Key absorption bands would include a strong C=O stretch for the ester carbonyl, a C=C stretch for the alkene, and C-N and C-O stretching vibrations.
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Mass Spectrometry (MS) : The electron impact mass spectrum would show the molecular ion peak (M⁺) at m/z = 143, along with characteristic fragmentation patterns.
Synthesis and Manufacturing
The industrial production of (Z)-ethyl 3-(dimethylamino)acrylate often prioritizes efficiency, yield, and cost-effectiveness. A notable approach is the one-pot synthesis using readily available starting materials.[7] This method is advantageous as it simplifies the process, reduces waste, and enhances raw material utilization, making it suitable for large-scale production.[7]
Caption: High-level workflow for the one-pot synthesis of the target compound.
Representative Synthesis Protocol
The following protocol is adapted from methodologies described in the patent literature for its high yield and purity.[7]
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Reactor Setup : Charge a high-pressure autoclave reactor with a solvent (e.g., tetrahydrofuran), ethyl acetate (1 equivalent), sodium ethoxide (1.1-1.2 equivalents), and dimethylamine (1.1-1.2 equivalents).[7]
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Carbonylation : Pressurize the reactor with carbon monoxide (CO) to 30-60 bar.[7]
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Reaction : Heat the mixture to 30-70 °C and maintain for 1-4 hours, or until the CO pressure stabilizes, indicating the reaction is complete.[7]
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Work-up : Cool the reactor to room temperature, vent the excess pressure, and filter the reaction mixture.
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Purification : The resulting crude product is subjected to reduced pressure distillation. The addition of a polymerization inhibitor (e.g., 2,6-di-tert-butyl-p-cresol) is crucial at this stage to prevent the acrylate from polymerizing at elevated temperatures.[8]
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Validation : Collect the fraction distilling at the appropriate temperature and pressure (e.g., 80-83 °C / 5 mmHg).[7] The purity of the final product should be confirmed by analytical methods such as HPLC, which should be >99.8%.[7]
Reactivity and Mechanistic Insights
(Z)-ethyl 3-(dimethylamino)acrylate is an enamine derivative, which endows it with a rich and versatile reactivity profile. The lone pair of electrons on the nitrogen atom participates in resonance with the acrylate system, increasing the electron density at the β-carbon. This makes it a potent nucleophile at this position. Conversely, the α,β-unsaturated ester system also makes it an excellent Michael acceptor, susceptible to attack by nucleophiles at the β-carbon.
Caption: The Michael Addition reaction pathway of the target compound.
This dual reactivity is central to its utility. It can act as a three-carbon building block in the synthesis of various heterocyclic systems and other complex organic molecules.
Applications in Drug Development
The primary application driving the demand for (Z)-ethyl 3-(dimethylamino)acrylate is its role as a critical starting material in the pharmaceutical industry.[1]
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Quinolone Antibiotics : It is a fundamental building block for the synthesis of quinolone and fluoroquinolone antibiotics. These drugs are a major class of broad-spectrum bactericidal agents. The enamine moiety is crucial for constructing the core quinolone ring system.[1]
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API Synthesis : Beyond antibiotics, it serves as a versatile intermediate for a range of other active pharmaceutical ingredients (APIs).[1] Its ability to participate in cyclization and condensation reactions makes it valuable for creating diverse molecular scaffolds.
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Agrochemicals : In the agrochemical sector, it is used in the manufacturing of specific pesticides and herbicides, where its reactive nature is harnessed to build the active molecules.[1]
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Polymer and Materials Science : Acrylate derivatives are widely used in polymer chemistry. While less common for this specific molecule, related compounds like 2-(dimethylamino)ethyl methacrylate are used to create pH-sensitive polymers for controlled drug delivery systems.[9]
Safety, Handling, and Storage
As with any reactive chemical, proper safety protocols are mandatory.
Hazard Identification
According to the Globally Harmonized System (GHS), (Z)-ethyl 3-(dimethylamino)acrylate presents several hazards:
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H315 : Causes skin irritation.[2]
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H319 : Causes serious eye irritation.[2]
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H335 : May cause respiratory irritation.[2]
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H402 : Harmful to aquatic life.[10]
Handling and Personal Protective Equipment (PPE)
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Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3][10]
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Eye Protection : Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[10]
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Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact.[3][10]
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Hygiene : Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[3][10]
Storage
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Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10] Keep away from incompatible substances such as strong oxidizing agents.
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Inert Atmosphere : For long-term storage, keeping under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to maintain stability.[4]
First Aid Measures
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Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][10]
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Skin Contact : Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][10]
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Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
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Ingestion : Do not induce vomiting. If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[3][10]
References
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PubChem. (Z)-ethyl 3-(dimethylamino)acrylate. National Center for Biotechnology Information. [Link]
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PubChem. Ethyl trans-3-dimethylaminoacrylate. National Center for Biotechnology Information. [Link]
- Google Patents.
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24ChemicalResearch. Ethyl 3 Acrylate by Manufacturers Regions Technology Application Market 2026 Forecast to 2033. [Link]
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SpectraBase. ETHYL-3-DIMETHYLAMINOACRYLATE - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. X-ray crystallographic, spectroscopic and quantum chemical studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate. [Link]
- Google Patents.
-
PubChem. 2-(Dimethylamino)ethyl acrylate. National Center for Biotechnology Information. [Link]
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ResearchGate. Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology. [Link]
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